molecular formula C11H7BrN2O3 B5193707 (4-bromophenyl)[(5-nitro-2-furyl)methylene]amine

(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine

Cat. No. B5193707
M. Wt: 295.09 g/mol
InChI Key: DHLJUPXEESUWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. The compound is also known as 4-BrPh-Fur-NA and is synthesized using various methods.

Mechanism of Action

The mechanism of action of (4-bromophenyl)[(5-nitro-2-furyl)methylene]amine is not fully understood. However, it is believed that the compound acts as a reactive oxygen species (ROS) generator. ROS are molecules that can cause oxidative damage to cells and tissues. The generation of ROS can lead to cell death and apoptosis.
Biochemical and Physiological Effects:
(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine has been shown to have biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Moreover, the compound has been tested for its antioxidant activity, and it has shown promising results.

Advantages and Limitations for Lab Experiments

(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and it has been used in the development of fluorescent probes for the detection of metal ions. However, the compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Moreover, the compound has not been extensively studied, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the research of (4-bromophenyl)[(5-nitro-2-furyl)methylene]amine. One direction is to study the compound's mechanism of action in more detail. Another direction is to investigate the compound's potential applications in the development of organic materials for optoelectronic devices. Moreover, the compound's antioxidant activity could be further explored. Additionally, the compound could be tested for its potential applications in the treatment of other diseases, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of (4-bromophenyl)[(5-nitro-2-furyl)methylene]amine is achieved using different methods. One of the methods involves the reaction of 5-nitro-2-furaldehyde and 4-bromoaniline in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the product is obtained by recrystallization from ethanol. Another method involves the reaction of 5-nitro-2-furaldehyde with 4-bromoaniline in the presence of potassium carbonate and acetonitrile. The reaction mixture is stirred at room temperature for several hours, and the product is obtained by recrystallization from ethanol.

Scientific Research Applications

(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine has potential applications in scientific research. The compound has been used in the development of fluorescent probes for the detection of metal ions. It has also been used in the synthesis of novel organic materials for optoelectronic devices. Moreover, the compound has been tested for its antitumor activity in cancer cells, and it has shown promising results.

properties

IUPAC Name

N-(4-bromophenyl)-1-(5-nitrofuran-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-1-3-9(4-2-8)13-7-10-5-6-11(17-10)14(15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLJUPXEESUWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC=C(O2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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